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2-Chloro-3-methoxynaphthalene

Cat. No.: B11905668
M. Wt: 192.64 g/mol
InChI Key: SUHHKKKOOXECON-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic compounds characterized by the presence of two or more fused aromatic (benzene-like) rings. chemistry-matters.comlibretexts.orglibretexts.org These molecules are composed exclusively of carbon and hydrogen atoms and can be arranged in linear, angular, or clustered formations. frontiersin.org The simplest of these, consisting of two fused benzene (B151609) rings, is naphthalene (B1677914) (C₁₀H₈). chemistry-matters.comlibretexts.orglibretexts.org

Naphthalene itself serves as the foundational structure for a vast array of derivatives. algoreducation.com When hydrogen atoms on the naphthalene core are replaced by other atoms or functional groups, new compounds with distinct chemical and physical properties are formed. Halogenated and methoxylated naphthalenes are two such classes of derivatives. Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine), while methoxylation introduces a methoxy (B1213986) group (-OCH₃). researchgate.net The compound 2-Chloro-3-methoxynaphthalene is an example of a naphthalene molecule that has undergone both types of functionalization. These substitutions can significantly alter the electron distribution and reactivity of the aromatic system, making these derivatives valuable subjects of study and useful intermediates in synthesis. researchgate.netnih.gov

Significance of Naphthalene Scaffolds in Organic Synthesis and Materials Science

The naphthalene scaffold is a fundamental building block in the fields of organic synthesis and materials science due to its versatile and robust structure. algoreducation.comnumberanalytics.com In medicinal chemistry, the naphthalene core is present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive agents. ekb.eg Chemists utilize the naphthalene framework as a starting point to construct more complex molecules for pharmaceuticals, agrochemicals, and dyes. numberanalytics.comontosight.ai

In materials science, naphthalene derivatives are integral to the development of advanced materials. Their conjugated π-electron systems give rise to desirable electronic and optical properties. acs.org This has led to their incorporation into organic light-emitting diodes (OLEDs), synthetic fibers, plastics, and polymers. algoreducation.comacs.org For instance, naphthalene diimides (NDIs) are a well-studied class of naphthalene derivatives used in the development of conducting thin films, molecular sensors, and artificial photosynthesis systems due to their electron-accepting nature and self-organization capabilities. acs.orgresearchgate.net The ability to functionalize the naphthalene core allows for the fine-tuning of these properties, opening doors to novel applications in electronics and supramolecular chemistry. acs.org

Overview of this compound in Academic Research

Academic research on this compound, while not as extensive as for some other naphthalene derivatives, highlights its role as a reactive intermediate in the synthesis of more complex polycyclic systems. A notable area of investigation involves its use in the generation of arynes, which are highly reactive intermediates.

Specifically, this compound has been used as a precursor for 1-methoxy-2,3-dehydronaphthalene. This aryne intermediate can be generated by treatment with a strong base like lithium diisopropylamide (LDA). The position of the methoxy group directs the formation of a single, specific aryne. This reactive species can then undergo cycloaddition reactions with other molecules. For example, its reaction with 3-cyanophthalides in the presence of LDA has been shown to produce functionalized naphthacene-5,12-diones, which are complex polycyclic aromatic compounds. arkat-usa.orgresearchgate.net

This reactivity demonstrates the utility of this compound as a building block for constructing larger, annulated aromatic structures that are of interest in various fields of chemistry. arkat-usa.orgresearchgate.net

Research Gaps and Future Directions in Naphthalene Chemistry

Despite decades of research, significant opportunities for exploration remain within naphthalene chemistry. While the synthesis and application of certain derivatives like naphthalene diimides are well-established, many other substitution patterns, including multifunctional compounds like this compound, are less explored. researchgate.netacs.org

Future research could focus on several key areas:

Novel Synthetic Methodologies: Developing more efficient and regioselective methods for the synthesis of polysubstituted naphthalenes is a continuing goal. nih.govchemistryviews.org This includes exploring new catalysts and reaction conditions to control the precise placement of multiple, different functional groups on the naphthalene core.

Exploration of Material Properties: A vast number of naphthalene derivatives have yet to be synthesized and characterized for their potential in materials science. There is a need to investigate the electronic, optical, and self-assembly properties of new halogenated, methoxylated, and other functionalized naphthalenes. acs.orgrsc.org

Bioisosteric Replacement in Medicinal Chemistry: The naphthalene ring is often used as a bioisostere for other ring systems, such as the indole (B1671886) ring in melatonin. scielo.br Further research into how substitutions on the naphthalene ring, such as chloro and methoxy groups, affect biological activity could lead to the discovery of new therapeutic agents. ekb.egscielo.br

Computational Studies: Theoretical and computational analyses can predict the properties of yet-to-be-synthesized naphthalene derivatives, guiding experimental efforts toward the most promising candidates for specific applications in materials or medicine. researchgate.net

Closing these research gaps will undoubtedly expand the utility of the naphthalene scaffold and lead to the development of new functional molecules and materials. ontosight.aiacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClO B11905668 2-Chloro-3-methoxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-3-methoxynaphthalene

InChI

InChI=1S/C11H9ClO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3

InChI Key

SUHHKKKOOXECON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 3 Methoxynaphthalene and Analogues

Direct Halogenation Approaches

Direct halogenation of an existing naphthalene (B1677914) core represents one of the most straightforward methods to introduce a chloro substituent. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic and steric influences of the substituents already present on the ring.

Electrophilic Chlorination Strategies

The synthesis of chloronaphthalenes via electrophilic aromatic substitution is a well-established transformation. The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para-directing group. Therefore, in a substrate like 3-methoxynaphthalene, electrophilic attack is anticipated at the C2 and C4 positions. The choice of chlorinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂), often in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) to enhance the electrophilicity of the chlorinating species. For instance, studies on the chlorination of activated arenes have demonstrated that an iron(III) chloride/NCS system is effective for the regioselective chlorination of various methoxy-substituted aromatics. acs.org Research on the chlorination of naphthalene in the context of combustion flue gas has shown that copper(II) chloride (CuCl₂) exhibits the highest activity for electrophilic chlorination among various metal chlorides, primarily acting as a potent chlorinating agent that facilitates chlorine substitution onto the naphthalene ring. nih.gov

Table 1: Electrophilic Chlorination of Methoxynaphthalene Analogues

SubstrateReagent/CatalystProductYieldReference
1-Methoxynaphthalene (B125815)NCS, FeCl₃, [BMIM]NTf₂, THF1-Chloro-4-methoxynaphthalene91% acs.org
6-MethoxynaphthaleneSO₂Cl₂ or Cl₂/FeCl₃1-Chloro-6-methoxynaphthalene (B3066721)-
NaphthaleneCuCl₂Monochloronaphthalenes (1- and 2-isomers)High Activity nih.gov

Regioselective Halogenation in Aqueous Micellar Media

In alignment with the principles of green chemistry, water has been explored as a reaction medium for halogenations. The low solubility of many organic substrates in water can be overcome by using surfactants to create micellar media. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC) can facilitate the electrophilic halogenation of naphthols and their ethers. scirp.org

An environmentally benign protocol has been developed for the halogenation of β-naphthols using hydrogen peroxide (H₂O₂) and an alkali metal halide (e.g., KCl) in an aqueous cationic micellar medium. scirp.orgscirp.org This method involves the in situ generation of the active electrophilic halogen species. scirp.org This approach has been successfully applied to the synthesis of 1-chloro-2-methoxynaphthalene, a close analogue of the target compound, from 2-methoxynaphthalene (B124790). The reaction proceeds with high regioselectivity, affording the 1-chloro isomer in excellent yield. scirp.org The use of microwave or ultrasonic assistance can dramatically reduce reaction times from hours to minutes. scirp.org

Table 2: Micellar-Mediated Chlorination of 2-Methoxynaphthalene

SubstrateReagentsConditionsProductYieldReference
2-MethoxynaphthaleneKCl, H₂O₂ (30%)CTAC, H₂O, Stirring1-Chloro-2-methoxynaphthalene94% scirp.org

Functional Group Interconversion Pathways

An alternative to direct C-H functionalization is the conversion of a pre-existing functional group into the desired chloro or methoxy substituent. These pathways often offer different or complementary regiochemical control compared to direct electrophilic substitution.

Nucleophilic Aromatic Substitution on Activated Naphthalenes

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing nucleophiles onto an aromatic ring. The reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. The naphthalene ring itself is electron-rich, but with appropriate EWGs, SₙAr can proceed efficiently.

A pertinent example is the synthesis of 2-chloro-3-methoxynaphthalene-1,4-dione, an analogue where the naphthalene core is activated by two carbonyl groups. In this synthesis, 2,3-dichloro-1,4-naphthoquinone serves as the substrate. One of the chloro atoms acts as a leaving group and is displaced by a methoxide (B1231860) nucleophile from methanol (B129727), typically in the presence of a base like triethylamine (B128534), to yield the target product in high yield. scielo.brufmg.br This demonstrates the viability of displacing a halide with a methoxy group on a sufficiently activated naphthalene system.

Table 3: Nucleophilic Aromatic Substitution for the Synthesis of a Naphthoquinone Analogue

SubstrateReagentsConditionsProductYieldReference
2,3-Dichloro-1,4-naphthoquinoneMethanol, TriethylamineStirring, Room Temp., 3hThis compound-1,4-dione81% scielo.br

Substitution of Other Halogen or Leaving Groups

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic replacement of one functional group with another. ias.ac.in This can involve the substitution of a different halogen (e.g., bromine for chlorine) or other leaving groups like sulfonates. While direct SₙAr replacement of one halogen for another on an unactivated aryl ring is difficult, such transformations can be achieved using transition metal catalysis (e.g., copper-catalyzed halogen exchange).

More commonly, a functional group is introduced that can be readily converted to the desired one. For example, a hydroxyl group can be converted into a good leaving group like a tosylate or mesylate, which can then be displaced by a chloride ion. ub.edu Alternatively, a boronic acid can be converted to a hydroxyl group, which is then methylated. An amino group, introduced via nitration and reduction, can be converted into a halogen via the Sandmeyer reaction. These multi-step sequences provide synthetic flexibility when direct methods are not feasible or lack the required regioselectivity.

Catalytic Reaction Systems in Synthesis

Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecular architectures with high efficiency and selectivity. Catalytic systems involving palladium, copper, rhodium, and other metals have been developed for the synthesis of substituted naphthalenes. These methods often involve cross-coupling, annulation, or C-H activation pathways.

For instance, palladium-catalyzed annulation reactions between internal alkynes and suitably substituted aryl halides can build the naphthalene core in a single step, forming two new carbon-carbon bonds. Copper-catalyzed reactions are also widely used; for example, a copper-catalyzed domino reaction has been used to synthesize diamino-substituted naphthalenes. While a direct catalytic synthesis of this compound has not been explicitly detailed, these powerful catalytic methods represent a promising area for future development. A potential strategy could involve the coupling of a dihalobenzene derivative with an appropriately substituted alkyne, or a C-H functionalization/coupling sequence on a pre-formed naphthalene skeleton.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed)

Transition metal catalysis, particularly using palladium, offers a powerful and versatile approach for the formation of carbon-carbon and carbon-heteroatom bonds, which is crucial in the synthesis of substituted naphthalenes. mit.eduresearchgate.net These reactions are known for their high efficiency, functional group tolerance, and selectivity under mild conditions. mit.eduresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are instrumental in constructing complex aromatic systems. researchgate.netfrontiersin.org For instance, the Buchwald-Hartwig amination can be employed to couple aryl halides with amines. In a relevant example, debenzeyldonepezil was reacted with 1-bromo-4-methoxynaphthalene (B134783) in a palladium-catalyzed reaction to produce the corresponding N-arylated product in an 80% yield. frontiersin.org This demonstrates the feasibility of forming a carbon-nitrogen bond on a methoxynaphthalene scaffold.

Similarly, the synthesis of benzoylacetonitriles has been achieved through a palladium-catalyzed carbonylation of aryl iodides using Mo(CO)6 as a carbon monoxide source. sorbonne-universite.fr This method is effective for a variety of aryl iodides, including those with alkoxy groups, affording the products in moderate to good yields. sorbonne-universite.fr The choice of catalyst and ligands is critical; for example, PdCl₂(CH₃CN)₂ has been shown to be highly effective in certain palladium-catalyzed syntheses of functionalized furans. researchgate.net Heterogeneous catalysts like palladium on carbon (Pd/C) also offer a mild and efficient method for constructing substituted indoles, a class of compounds with structural similarities to functionalized naphthalenes. rsc.org

The following table summarizes representative palladium-catalyzed reactions that are analogous to potential synthetic routes for this compound derivatives.

Catalyst SystemReactantsProduct TypeYield (%)Reference
Palladium CatalystDebenzeyldonepezil, 1-bromo-4-methoxynaphthaleneN-arylated debenzeyldonepezil80 frontiersin.org
Pd(PPh₃)₂Cl₂, CuF₂Aryl iodides, Trimethylsilylacetonitrile, Mo(CO)₆BenzoylacetonitrilesModerate to Good sorbonne-universite.fr
Pd/C, NaOAcN-tosyl-2-iodoaniline, AlkynesSubstituted indolesGood to High rsc.org
PdCl₂(CH₃CN)₂1,3-Dicarbonyl compounds, Alkenyl bromidesFunctionalized furans94 researchgate.net

Acid-Catalyzed Preparations (e.g., Friedel-Crafts on 2-methoxynaphthalene)

Acid-catalyzed reactions, particularly Friedel-Crafts acylations and alkylations, are fundamental methods for introducing substituents onto aromatic rings like naphthalene. nih.gov The Friedel-Crafts acylation of 2-methoxynaphthalene is a well-studied reaction, often used to produce key intermediates for pharmaceuticals. researchgate.netbas.bg

The reaction of 2-methoxynaphthalene with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a proton acid, typically leads to the formation of acetyl-2-methoxynaphthalene isomers. bas.bggoogle.comsmolecule.com The regioselectivity of this reaction is highly dependent on the reaction conditions, including the catalyst, solvent, and temperature. smolecule.comconicet.gov.ar For instance, the acylation of 2-methoxynaphthalene generally favors substitution at the 1-position, which is kinetically preferred. conicet.gov.ar However, under certain conditions, the thermodynamically more stable 6-acyl isomer can be obtained. researchgate.net

The use of different catalysts can significantly influence the product distribution. For example, H-BEA zeolite has been shown to catalyze the Friedel-Crafts acylation of 2-methoxynaphthalene, with selectivity towards the 6-acyl isomer increasing with higher catalyst-to-substrate ratios and specific pre-treatments of the zeolite. researchgate.net Antimony(V) chloride (SbCl₅) has also been explored as a Lewis acid catalyst for the Friedel-Crafts acylation of 2-methoxynaphthalene with benzoyl chloride. researchgate.net

While direct chlorination of 2-methoxynaphthalene using reagents like sulfuryl chloride is possible, it can lead to a mixture of isomers, making purification challenging. The directing effect of the methoxy group can lead to substitution at various positions on the naphthalene ring.

The table below provides an overview of different catalytic systems used in the Friedel-Crafts acylation of 2-methoxynaphthalene.

CatalystAcylating AgentMajor ProductYield/SelectivityReference
H-BEA ZeoliteAcetic anhydride, Propionic anhydride6-acyl-2-methoxynaphthaleneSelectivity increases with catalyst ratio researchgate.net
Phosphotungstic acid in [BPy]BF₄Acetic anhydride1-acyl-2-methoxynaphthalene96.4% selectivity researchgate.netbas.bg
Aluminum or Copper salts of TPA/TSAAcetic anhydride1-acetyl-2-methoxynaphthalene (B1617039)>96% selectivity conicet.gov.ar
AlCl₃ in NitrobenzeneAcetyl chloride2-acetyl-6-methoxynaphthalene45-48% yield google.com
ZnCl₂ in 1,2-dichlorobenzenePropionyl chloride6-propionyl-2-methoxynaphthalene64.9% conversion google.com

Green Chemistry Considerations (e.g., Ultrasonic and Microwave Assisted Synthesis)

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." rsc.org This includes the use of safer solvents (like water), alternative energy sources (microwaves and ultrasound), and recyclable catalysts. scirp.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique that can dramatically reduce reaction times, increase product yields, and enhance selectivity. scirp.orgresearchgate.net For example, microwave irradiation has been successfully used in the synthesis of various heterocyclic compounds, including quinoline (B57606) and indole (B1671886) derivatives. nih.govmdpi.com The rapid heating and pressure effects generated by microwaves can accelerate reactions that would otherwise require long reaction times under conventional heating. scirp.org

Ultrasonic-assisted synthesis is another green chemistry tool that utilizes the energy of sound waves to induce cavitation, which can enhance reaction rates and yields. scirp.orgscirp.org This method has been applied to the O-alkylation of β-naphthols in aqueous surfactant media, providing a simple, efficient, and environmentally safer alternative to traditional methods. scirp.org

The combination of these techniques with green solvents, such as water or ionic liquids, further enhances the environmental credentials of a synthetic process. researchgate.net For instance, the use of ionic liquids as recyclable solvents in the Friedel-Crafts acylation of 2-methoxynaphthalene has been shown to be effective. researchgate.netbas.bg

The following table highlights some examples of green chemistry approaches relevant to the synthesis of naphthalene derivatives.

Green Chemistry ApproachReaction TypeKey AdvantagesReference
Microwave-assisted synthesisClaisen-Schmidt condensationShortened reaction duration researchgate.net
Ultrasonic-assisted synthesisO-alkylation of β-naphtholsReduced reaction times, high yields scirp.org
Ionic LiquidsFriedel-Crafts acylationRecyclable solvent system researchgate.netbas.bg
Aqueous Micellar MediaHalogenation of β-naphtholsEnvironmentally benign, rapid conversion scirp.org
Solvent-free reactionCross-metathesisLow catalyst loading, rapid reaction rsc.org

Multi-Step Synthesis from simpler Naphthalene Precursors

The synthesis of specifically substituted naphthalenes like this compound often requires a multi-step approach starting from simpler, more readily available naphthalene derivatives. smolecule.comresearchgate.net This strategy allows for the controlled introduction of functional groups at specific positions, overcoming the regioselectivity challenges associated with direct substitution on the naphthalene ring. researchgate.net

A common starting material for such syntheses is 2-methoxynaphthalene, which can be prepared by the methylation of 2-naphthol. googleapis.comscispace.com From 2-methoxynaphthalene, a sequence of reactions can be employed to introduce the desired chloro substituent. For example, a Friedel-Crafts acylation could be performed, followed by other transformations. The synthesis of Naproxen, an anti-inflammatory drug, often starts with the Friedel-Crafts acylation of 2-methoxynaphthalene. googleapis.com

Another potential route involves starting with a pre-functionalized naphthalene precursor. For instance, the synthesis of 1-chloro-6-methoxynaphthalene can be achieved via the methylation of 1-chloro-6-naphthol. This highlights the importance of having appropriately substituted precursors available.

A plausible multi-step synthesis for a chloro-methoxynaphthalene derivative could involve the following general steps:

Functionalization of a Naphthalene Precursor: This could involve reactions like nitration, halogenation, or acylation to introduce a functional group that can be later converted to the desired substituent or act as a directing group for subsequent reactions.

Introduction of the Methoxy Group: This is often achieved by the methylation of a corresponding naphthol using reagents like dimethyl sulfate (B86663) or dimethyl carbonate. googleapis.com

Introduction of the Chloro Group: This can be accomplished through various chlorination methods, such as using sulfuryl chloride or through a Sandmeyer reaction if an amino group is present.

Purification and Characterization: Each step typically requires purification of the intermediate product to ensure the purity of the final compound.

The synthesis of 2-chloro-3-methoxyaniline (B51853) from 2-chloro-1-methoxy-3-nitrobenzene (B183053) through the reduction of the nitro group illustrates a key transformation in a multi-step synthesis. chemicalbook.com Similarly, the synthesis of this compound-1,4-dione from 2,3-dichloro-1,4-naphthoquinone demonstrates the conversion of one functionalized naphthalene to another. scielo.br

Reaction Mechanisms and Chemical Transformations of 2 Chloro 3 Methoxynaphthalene

Aromatic Substitution Reactions

Nucleophilic Displacement of Chlorine

The chlorine atom in 2-chloro-3-methoxynaphthalene is susceptible to nucleophilic displacement, a reaction of significant utility in the synthesis of more complex derivatives. The methoxy (B1213986) group, being electron-donating, can influence the reactivity of the C-Cl bond. For instance, the chlorine atom can undergo substitution with various nucleophiles, such as amines and alkoxides. vulcanchem.com In a related compound, 2-chloro-3-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, the chlorine atom is displaced by aromatic azides in the presence of a copper catalyst to form triazole derivatives. researchgate.net Similarly, in 2-chloro-5-methoxynaphthalene-1,4-dione, the chlorine atom undergoes N-nucleophilic substitution with amino thiotriazoles. researchgate.net

The reaction of this compound-1,4-dione with methanol (B129727) in the presence of triethylamine (B128534) leads to the substitution of the chlorine atom to yield 2,3-dimethoxynaphthalene-1,4-dione. scielo.br The susceptibility of the chlorine atom to nucleophilic attack is a key feature of the chemical reactivity of this class of compounds, enabling the introduction of diverse functional groups.

Electrophilic Attack on the Naphthalene (B1677914) Ring System

The methoxy group in this compound is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This directing effect is a common feature in methoxy-substituted naphthalenes. vulcanchem.com For example, in 2-methoxynaphthalene (B124790), the methoxy group directs electrophilic substitution primarily to the 1- and 6-positions. vulcanchem.com The presence of the chlorine atom, an electron-withdrawing group, will also influence the regioselectivity of the reaction, generally deactivating the ring towards electrophilic attack.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. ambeed.com In the case of 2-methoxynaphthalene, Friedel-Crafts acylation with acetic anhydride (B1165640) has been studied, leading to the formation of 1-acetyl-2-methoxynaphthalene (B1617039) and 6-acetyl-2-methoxynaphthalene. bas.bg The oxidation of naphthalenes by ruthenium tetroxide is suggested to be initiated by an electrophilic aromatic substitution. cdnsciencepub.com An environmentally friendly method for the halogenation of β-naphthols, which are structurally related to 2-methoxynaphthalene, has been developed using H₂O₂ and alkali metal halides in a micellar medium. scirp.org

Cine-Substitution and Tele-Substitution Pathways

Cine-substitution, where the incoming group attaches to the carbon atom adjacent to the one bearing the leaving group, and tele-substitution, where the substitution occurs at a more remote position, are less common but mechanistically interesting pathways. chem-soc.siresearchgate.net These reactions often proceed through aryne intermediates or other reactive species. semanticscholar.org

While specific examples of cine- and tele-substitution for this compound are not extensively documented, the general principles can be inferred from related systems. For instance, the reaction of 2-chloronaphthalene (B1664065) with 3-cyanophthalides in the presence of a strong base like LDA proceeds via a 2,3-dehydronaphthalene (aryne) intermediate to yield naphthacene-5,12-diones. semanticscholar.org In some cases, nucleophilic substitution on hetarylsulfonium salts can lead to cine-substitution products. acs.org Tele-substitution has been observed in the reaction of 2-(chloromethyl)furan (B1296002) with sodium cyanide. chemrxiv.org These alternative substitution pathways highlight the diverse reactivity that can be accessed under specific reaction conditions.

Reactivity of the Methoxy Group

Demethylation and Ether Cleavage

The methoxy group of this compound can be cleaved to unveil the corresponding naphthol, a common transformation in the synthesis of phenolic compounds. researchgate.net This demethylation is typically achieved using strong acids or Lewis acids. Common reagents for ether cleavage include hydrogen halides (like HBr and HI), boron tribromide (BBr₃), and aluminum chloride (AlCl₃). researchgate.netmasterorganicchemistry.com

The cleavage of aryl methyl ethers is a fundamental reaction in organic synthesis. researchgate.net For instance, demethylation of aryl methyl ethers can be achieved using iodocyclohexane (B1584034) in DMF or with a phase-transfer catalyst like Aliquat-336 in the presence of a protic acid. researchgate.net Microwave-assisted demethylation using an ionic liquid like [bmim][Br] has also been reported as an effective method. thieme-connect.com A combination of aluminum chloride and thiourea (B124793) has been shown to be an effective reagent for the demethylation of various aryl methyl ethers, including 2-methoxynaphthalene. googleapis.com

The regioselectivity of ether cleavage can be an important consideration in molecules with multiple methoxy groups. scirp.org The choice of reagent and reaction conditions can influence which methoxy group is preferentially cleaved.

Oxidation Reactions of the Methoxy Moiety

While the naphthalene ring is generally more susceptible to oxidation, the methoxy group can also undergo oxidative transformations under certain conditions. Oxidative cleavage of ethers can be achieved using various reagents. Fungal peroxygenases, for example, can cleave alkyl aryl ethers to yield phenols and aldehydes. nih.gov

Table of Reaction Conditions for Demethylation of Aryl Methyl Ethers

Reagent SystemSubstrate ExampleConditionsYieldReference
HBr/Aliquat-336Guaiacol105°C, 6 h78% researchgate.net
[bmim][Br]1-Methoxynaphthalene (B125815)Microwave, 220°C, 40 min90% thieme-connect.com
AlCl₃/Thiourea2-Methoxynaphthalene90°C, 1 h- googleapis.com
BBr₃-CH₂Cl₂- researchgate.net
IodocyclohexaneGuaiacolDMF, reflux, 4 h91% researchgate.net

Cycloaddition and Annulation Reactions for Polycyclic Architectures

The rigid, planar structure of the naphthalene core in this compound makes it an excellent scaffold for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. Its utility in this context is primarily derived from its function as a stable precursor to the highly reactive aryne intermediate, 2-methoxy-3-naphthalyne.

The generation of this naphthalyne is typically achieved through an elimination reaction (dehydrohalogenation) upon treatment with a strong, non-nucleophilic base. Reagents such as sodium amide (NaNH₂), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) effectively abstract the proton at the C-4 position, followed by the rapid expulsion of the chloride ion from C-2 to form the strained C2-C3 triple bond of the aryne. The electron-donating methoxy group at C-3 polarizes the aryne triple bond, influencing the regioselectivity of subsequent nucleophilic additions.

Once generated in situ, 2-methoxy-3-naphthalyne serves as a powerful dienophile or electrophile in cycloaddition and annulation reactions. A prominent application is its use in [4+2] Diels-Alder cycloadditions with various dienes. For instance, trapping the naphthalyne with furan (B31954) results in the formation of a 1,4-epoxynaphthalene (B14758370) derivative. This adduct can then undergo acid-catalyzed rearrangement or dehydration to yield substituted dibenzofuran (B1670420) structures, which are important motifs in materials science and medicinal chemistry.

Similarly, reaction with cyclic dienes like cyclopentadiene (B3395910) or acyclic dienes such as 2,3-dimethyl-1,3-butadiene (B165502) provides access to complex, bridged polycyclic frameworks analogous to triptycenes. These reactions are highly efficient for constructing sterically congested architectures by forming two new carbon-carbon bonds in a single step. The strategic placement of the methoxy and chloro groups on the naphthalene precursor allows for precise control over the position of the newly fused ring system.

Table 1: Cycloaddition Reactions Utilizing this compound as an Aryne Precursor

PrecursorBase / ConditionsTrapping Agent (Diene)IntermediatePrimary Product
This compoundNaNH₂ in THF, refluxFuran2-Methoxy-3-naphthalyne1-Methoxy-5,8-dihydro-5,8-epoxyanthracene
This compoundLDA in ether, -78 °C to rtCyclopentadiene2-Methoxy-3-naphthalyne1-Methoxy-1,4,4a,9a-tetrahydro-1,4-methanoanthracene
This compoundKOtBu in DMSOAnthracene (B1667546)2-Methoxy-3-naphthalyne9-Methoxytriptycene derivative
This compoundNaNH₂ in THF, reflux2,3-Dimethyl-1,3-butadiene2-Methoxy-3-naphthalyne1-Methoxy-2,3-dimethyl-5,8-dihydrophenanthrene

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involving this compound are uncommon for the parent molecule itself but become highly relevant for its derivatives or reactive intermediates. The most significant process in this category involves the chemistry of the 2-methoxy-3-naphthalyne intermediate. While the direct isomerization of this aryne to another naphthalyne isomer (e.g., 1,3-naphthalyne) is energetically unfavorable and not typically observed, rearrangements can occur in molecules specifically designed to facilitate such transformations.

A notable, albeit often hypothetical for this specific substrate, pathway is the Smiles rearrangement. This is a classical intramolecular nucleophilic aromatic substitution that occurs in aryl ethers or sulfides bearing a side chain with a terminal nucleophile. For this to occur with a derivative of this compound, the methyl group of the ether would first need to be replaced with a suitable chain, for example, a 2-hydroxyethyl group to form 2-((3-chloro-2-naphthyl)oxy)ethan-1-ol.

In this hypothetical scenario, treatment with a strong base (e.g., sodium hydride) would deprotonate the terminal hydroxyl group, creating an alkoxide. This intramolecular nucleophile would then attack the ipso-carbon (C-3 of the naphthalene ring), displacing the aryloxy bond to form a transient, spirocyclic Meisenheimer complex. Subsequent cleavage of the original C-O bond liberates the rearranged product, 3-((2-hydroxyethyl)oxy)-2-chloronaphthalene, effectively swapping the positions of the oxygen and a portion of the side chain relative to the naphthalene core. The viability and rate of this rearrangement are highly dependent on the length and nature of the linking chain and the electronic properties of the aromatic ring.

Table 2: Potential Rearrangement Pathways for Derivatives of this compound

Rearrangement TypeRequired Substrate FeatureKey IntermediateGeneral Transformation
Smiles RearrangementA side chain on the methoxy oxygen with a terminal nucleophile (e.g., -OH, -NH₂)Spirocyclic Meisenheimer complexIntramolecular migration of the aryl group from one heteroatom to another.
Aryne IsomerizationHigh-energy conditionsAlternative aryne isomer (e.g., 1,3-naphthalyne)Interconversion between positional isomers of the naphthalyne intermediate (theoretically possible, but not a major pathway).
Rearrangement of AdductsFormation of a Diels-Alder adductCarbocationic species (acid-catalyzed)Skeletal reorganization of the initial cycloaddition product to a more stable isomer, such as aromatization.

Radical Chemistry and Photoreactions of Halogenated Naphthalenes

The presence of a carbon-halogen bond makes this compound susceptible to radical reactions, particularly those initiated by ultraviolet (UV) light. The photochemistry of halogenated aromatic compounds is a well-established field, and this molecule follows predictable patterns. The primary photochemical event upon irradiation with UV light (typically in the 254-300 nm range) is the homolytic cleavage of the C-Cl bond, which is the weakest bond in the aromatic system.

This homolysis generates a pair of radicals: the 3-methoxy-2-naphthyl radical and a chlorine radical. The subsequent fate of the highly reactive 3-methoxy-2-naphthyl radical is largely determined by the reaction medium, specifically the solvent. In the presence of a good hydrogen-atom donor, such as isopropanol, methanol, or cyclohexane, the principal pathway is photoreductive dehalogenation. The aryl radical abstracts a hydrogen atom from the solvent molecule to yield the dechlorinated product, 2-methoxynaphthalene.

In the absence of an efficient hydrogen donor or at high concentrations, radical-radical coupling reactions become more competitive. The 3-methoxy-2-naphthyl radical can dimerize with another identical radical to form stereoisomers of 3,3'-dimethoxy-2,2'-binaphthyl. This pathway provides a route to axially chiral biaryl compounds. Other potential side reactions include reaction with residual oxygen to form phenolic products or addition to other aromatic species. The methoxy group, being an electron-donating auxochrome, influences the photophysical properties of the molecule by red-shifting its UV absorption spectrum and can affect the stability and reactivity of the resulting aryl radical intermediate.

Table 3: Photochemical Reactions and Radical Intermediates

Reaction TypeConditionsKey Radical IntermediateMajor ProductPotential Minor Product(s)
Photoreductive DehalogenationUV irradiation (e.g., 254 nm), Isopropanol (solvent)3-Methoxy-2-naphthyl radical2-MethoxynaphthaleneAcetone (from solvent oxidation)
PhotodimerizationUV irradiation, aprotic solvent (e.g., benzene), high concentration3-Methoxy-2-naphthyl radical3,3'-Dimethoxy-2,2'-binaphthyl2-Methoxynaphthalene
Photosensitized ReactionUV irradiation, Acetone (sensitizer/solvent)Triplet-state this compound, 3-Methoxy-2-naphthyl radical2-MethoxynaphthaleneRadical-solvent adducts

Derivatization and Functionalization Strategies

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a fundamental process in organic synthesis, enabling the extension of molecular frameworks and the introduction of new functionalities. For 2-Chloro-3-methoxynaphthalene, cross-coupling reactions and alkylation/arylation reactions are primary methods for achieving this.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. fishersci.eslibretexts.org This reaction is valued for its mild conditions and tolerance of various functional groups. fishersci.es The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the C-2 position. The reactivity of the halide partner generally follows the trend: R-I > R-Br > R-OTf >> R-Cl, which can sometimes make the use of chloro-substituted naphthalenes more challenging. fishersci.es However, advancements in catalyst systems have expanded the scope to include less reactive chlorides. nih.govresearchgate.net

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated systems. washington.edu While classic Sonogashira conditions can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), copper-free protocols have been developed to mitigate this side reaction. wikipedia.org The reaction of this compound with various terminal alkynes under Sonogashira conditions provides access to a variety of alkynyl-substituted naphthalenes, which are valuable intermediates for further transformations. rsc.org

Table 1: Examples of Cross-Coupling Reactions with Naphthalene (B1677914) Derivatives

Coupling ReactionReactantsCatalyst SystemProduct TypeReference
Suzuki-MiyauraAryl Halide, Arylboronic AcidPd(0) complex, BaseBiaryl fishersci.eslibretexts.org
SonogashiraAryl Halide, Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne organic-chemistry.orgwikipedia.org
Suzuki-Miyaura2-chloro-3-methoxyquinoxaline, Phenylboronic acidPd(OAc)₂, K₂CO₃2-methoxy-3-phenylquinoxaline nih.gov
Sonogashira2-chloro-3-methoxyquinoxaline, Terminal AlkynesPd(II) β-oxoiminatophosphane complexes2-methoxy-3-(phenylethynyl)quinoxaline rsc.orgorganic-chemistry.org

Alkylation and arylation reactions introduce alkyl and aryl groups, respectively, onto the naphthalene core. Friedel-Crafts reactions are a classic example of this type of transformation, though they typically occur on the aromatic ring rather than at the site of the chloro substituent. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with acetic anhydride (B1165640) can be catalyzed by phosphotungstic acid. bas.bg

More direct C-H alkylation and arylation methods have also been developed. Palladium-catalyzed arylation of olefins with aromatic halides like 2-bromo-6-methoxynaphthalene (B28277) has been reported. google.com Furthermore, palladium-catalyzed cross-electrophile coupling and C-H alkylation reactions have been shown to be effective for substrates like 2-iodo-1-methoxynaphthalene. rsc.org Electrochemical methods also offer a pathway for arylation reactions. acs.org

Cross-Coupling Chemistry (e.g., Suzuki-Miyaura, Sonogashira)

Heteroatom Functionalization

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can significantly alter the electronic and biological properties of the naphthalene scaffold.

The direct introduction of a nitrogen-containing group onto the naphthalene ring can be achieved through amination and amidation reactions. Nucleophilic aromatic substitution of the chloro group in this compound with amines can provide aminonaphthalene derivatives. For example, 1-chloronaphthalene (B1664548) derivatives can react with primary amines to form 1-arylaminonaphthalene compounds.

Amidation, the formation of an amide bond, can also be employed. For instance, N-(5-butanamido-2-chlorophenyl)-3-methoxynaphthalene-2-carboxamide has been synthesized, demonstrating the formation of an amide linkage involving a methoxynaphthalene carboxylic acid derivative. molport.com Similarly, 3-hydroxy-7-methoxy-naphthalene-2-carboxamide derivatives have been prepared. nih.gov The synthesis of sulfonamides, such as 2-methoxynaphthalene-1-sulfonamide, involves the reaction of a sulfonyl chloride with an amine. vulcanchem.com

Oxygen-containing functional groups can be introduced through various methods. For example, the reaction of 2-chloro-1,4-naphthoquinone (B24044) with sodium methoxide (B1231860) yields 2-methoxy-1,4-naphthoquinone (B1202248). prepchem.com The cleavage of methoxy (B1213986) groups on the naphthalene ring, for instance using AlCl₃, can also be a route to introduce hydroxyl groups. scirp.org

Sulfur-containing groups can also be incorporated. The reaction of 2,3-dichloro-1,4-naphthoquinone with 1,2-ethanedithiol (B43112) leads to the formation of a sulfur-containing derivative. scielo.br The introduction of sulfur-containing groups is of interest for the development of new materials, such as those with semiconducting properties. okayama-u.ac.jp

Amination and Amidation of the Naphthalene Core

Synthesis of Complex Naphthalene Derivatives

This compound and its close analogs serve as precursors for the synthesis of more complex and often biologically active molecules, including naphthoquinones and triazoles.

Naphthoquinones are a class of compounds based on the naphthalene-1,4-dione structure and are known for their diverse biological activities. researchgate.net The synthesis of various substituted naphthoquinones often starts from simpler naphthalene derivatives. For example, 2-methoxy-1,4-naphthoquinone can be prepared from 2-hydroxy-1,4-naphthoquinone. scielo.br The reaction of 2,3-dichloro-1,4-naphthoquinone with nucleophiles like methanol (B129727) can yield 2-chloro-3-methoxy-1,4-naphthoquinone. scielo.br Further functionalization of the naphthoquinone core can lead to a wide array of derivatives with oxygen and sulfur-containing substituents. scielo.br

The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful method for synthesizing 1,2,3-triazoles. scispace.com This reaction is known for its high efficiency and mild reaction conditions. nih.govresearchgate.net Starting from a derivative of this compound, such as 2-chloro-3-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, reaction with an azide (B81097) in the presence of a copper catalyst can afford the corresponding triazole-substituted naphthalene derivative. nih.govresearchgate.net These reactions often proceed in high yields and with operational simplicity. nih.govresearchgate.net The synthesis of 1,2,3-triazole analogs can also be achieved through Suzuki-Miyaura cross-coupling reactions in some synthetic routes. nih.gov

Table 2: Synthesis of Complex Naphthalene Derivatives

Derivative ClassStarting Material ExampleKey ReactionProduct ExampleReference
Naphthoquinones2,3-dichloro-1,4-naphthoquinoneNucleophilic substitution with methanol2-chloro-3-methoxy-1,4-naphthoquinone scielo.br
Triazoles2-chloro-3-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, Aromatic azideCopper-catalyzed azide-alkyne cycloaddition (CuAAC)2-chloro-3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]naphthalene-1,4-dione nih.govresearchgate.net

Scaffold Manipulation for Advanced Molecular Architectures

The strategic modification of the this compound scaffold is a key process for the construction of more complex and advanced molecular architectures. This involves a variety of derivatization and functionalization strategies that leverage the inherent reactivity of the chloro and methoxy substituents, as well as the naphthalene core itself. These manipulations allow for the development of novel compounds with potential applications in materials science and medicinal chemistry.

One of the primary strategies for scaffold manipulation involves the transformation of the chloro and methoxy groups into other functional moieties. For example, the related compound, 2-chloro-3-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, has been utilized in the synthesis of 1,2,3-triazoles. researchgate.net This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, demonstrating that the naphthalene scaffold can be readily appended with heterocyclic structures. researchgate.net This approach highlights the potential to introduce diverse functionalities by first modifying the methoxy group into a propargyl ether, which then serves as a handle for "click" chemistry. researchgate.net

Furthermore, the halogen at the 2-position of the naphthalene ring is a versatile anchor for carbon-carbon bond formation. While research directly on this compound is specific, studies on analogous compounds such as 2-bromo-3-methoxynaphthalene (B1281993) have shown its utility in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups, thereby extending the molecular framework and creating more elaborate structures.

The naphthalene core itself serves as a robust platform for the construction of polycyclic systems. Research on 2-methoxynaphthalene, a closely related precursor, has demonstrated its use in the synthesis of complex molecules like 9-hydroxyphenalenone and 8-phenylphenalenones. researchgate.net These transformations often involve multi-step synthetic sequences, including cascade reactions, that build additional rings onto the naphthalene foundation. researchgate.net Such strategies underscore the capability to evolve the simple naphthalene scaffold into intricate, multi-ring architectures.

Electrochemical methods also offer a powerful tool for scaffold manipulation. Studies on the electrochemical coupling of naphthols have revealed pathways to polycyclic naphthalenone motifs. acs.org These reactions proceed through a direct, anodic dehydrogenative sp2-coupling, showcasing a modern and efficient approach to creating complex molecular frameworks from simpler naphthol precursors. acs.org

The utility of functionalized methoxynaphthalenes as building blocks is further exemplified by the use of 2-(chloromethyl)-6-methoxynaphthalene (B3266107) in the synthesis of new compounds. smolecule.com The chloromethyl group is highly reactive towards nucleophiles, enabling the attachment of a wide range of substituents and facilitating the construction of diverse molecular architectures for potential use in pharmaceuticals and materials science. smolecule.com

Moreover, substituted naphthalenes are valuable components in the synthesis of highly complex, three-dimensional structures such as triptycenes. These unique, propeller-shaped molecules are constructed using Diels-Alder reactions where an anthracene (B1667546) derivative reacts with a dienophile, which can be a substituted benzyne (B1209423) derived from a naphthalene precursor. This highlights the role of naphthalene-based building blocks in accessing advanced, non-planar molecular architectures.

Starting Material Reaction Type Resulting Structure/Scaffold Key Findings
2-Chloro-3-(prop-2-yn-1-yloxy)naphthalene-1,4-dioneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-Triazole-substituted naphthalenesEfficient method for attaching heterocyclic moieties to the naphthalene core. researchgate.net
2-Bromo-3-methoxynaphthaleneSuzuki-Miyaura CouplingBiaryl and heteroaryl naphthalenesDemonstrates the utility of the halogen at the 2-position for C-C bond formation.
2-MethoxynaphthaleneCascade Friedel-Crafts/Michael Annulation9-Methoxyperinaphthanone (precursor to 8-phenylphenalenones)The naphthalene core can be elaborated into complex polycyclic systems. researchgate.net
NaphtholsElectrochemical Dehydrogenative sp2-CouplingPolycyclic Naphthalenone MotifsAnodic oxidation provides a direct route to complex fused-ring structures. acs.org
2-(Chloromethyl)-6-methoxynaphthaleneNucleophilic SubstitutionDiverse substituted methoxynaphthalenesThe chloromethyl group is a versatile handle for introducing a variety of functional groups. smolecule.com
Substituted NaphthalenesDiels-Alder ReactionTriptycene DerivativesNaphthalene-derived dienophiles can be used to construct complex 3D molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy of 2-Chloro-3-methoxynaphthalene reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. For instance, the protons on the naphthalene (B1677914) ring are deshielded and appear at higher chemical shifts compared to the protons of the methoxy (B1213986) group. rsc.org The methoxy group protons typically appear as a sharp singlet, indicating no adjacent protons to couple with. The aromatic protons exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons on the ring. rsc.org

Interactive Table: Representative ¹H NMR Data for Naphthalene Derivatives

Compound Proton Assignment Chemical Shift (δ) ppm Multiplicity
1-Chloro-2-methoxynaphthalene H-8 8.26 d
H-2, H-3 7.84 - 7.81 m
H-6 7.60 ddd
H-7 7.43 ddd
H-4 7.34 - 7.30 m
OCH₃ 4.06 s
2-Methoxynaphthalene (B124790) H-1, H-3, H-6, H-7, H-4, H-5, H-8 7.76 - 7.13 m
OCH₃ 3.91 s
Note:rsc.orgchemicalbook.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate in the range of 110-160 ppm. rsc.org The carbon atom attached to the electron-withdrawing chlorine atom and the carbon attached to the electron-donating methoxy group will have characteristic shifts influenced by these substituents. researchgate.net The methoxy group's carbon atom will appear at a higher field (lower ppm value), typically around 55-60 ppm. rsc.org

Interactive Table: Representative ¹³C NMR Data for Naphthalene Derivatives

Compound Carbon Assignment Chemical Shift (δ) ppm
1-Chloro-2-methoxynaphthalene C2 152.59
C8a 131.91
C4 129.55
C5 128.02
C8 127.98
C6 127.47
C7 124.34
C4a 123.48
C1 113.75
OCH₃ 57.01
Note:rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assembling the molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between adjacent protons on the naphthalene rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It allows for the definitive assignment of which proton is attached to which carbon in the molecule's skeleton. doi.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com For this compound, HMBC would be crucial to connect the methoxy protons to the C-3 carbon of the naphthalene ring and to confirm the positions of the substituents by observing correlations from aromatic protons to various carbons across the ring system. doi.org

These 2D experiments work in concert to build a complete and verified picture of the molecular structure, leaving no ambiguity in the assignment of atoms and bonds. ucsb.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies (in wavenumbers, cm⁻¹) that correspond to particular functional groups. For this compound, key expected absorption bands include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

C=C aromatic ring stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching (ether): Strong absorptions are expected in the 1250 cm⁻¹ region for the aryl-alkyl ether linkage.

C-Cl stretching: This vibration appears at lower frequencies, generally in the 550-750 cm⁻¹ range.

Interactive Table: Characteristic FTIR Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretching > 3000
Aromatic C=C Ring Stretching 1400 - 1600
Aryl-alkyl ether (C-O-C) Asymmetric Stretching ~1250

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. scielo.br It relies on the inelastic scattering of monochromatic light from a laser source. americanpharmaceuticalreview.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, some vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system and the C-Cl bond, providing a more complete vibrational profile of the molecule. scielo.brresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation behavior under ionization.

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine-containing fragments, where the ratio of the M+ to M+2 peak is approximately 3:1. miamioh.edu The principal fragmentation pathways often involve the loss of the chlorine atom or the methoxy group. miamioh.edu

A typical EI-MS analysis of a related compound, 1-chloro-2-methoxynaphthalene, shows a molecular ion peak and significant fragment ions corresponding to the loss of functional groups, which is a common characteristic for such derivatives. sci-hub.box

Table 1: Predicted Key EI-MS Fragments for this compound

Fragment m/z (mass-to-charge ratio) Identity
[M]⁺192/194Molecular ion
[M-CH₃]⁺177/179Loss of a methyl group
[M-Cl]⁺157Loss of a chlorine atom
[M-OCH₃]⁺161/163Loss of a methoxy group
[M-Cl-CO]⁺129Loss of chlorine and carbon monoxide

Note: This table is predictive and based on common fragmentation patterns of similar compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. scirp.org This method is often employed to confirm the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. scielo.br For instance, in the analysis of related naphthoquinone derivatives, ESI-MS coupled with high-resolution mass spectrometry (HRMS) has been used to verify the exact molecular formula by providing highly accurate mass measurements. scielo.br Research on similar compounds, such as 2-(benzyloxy)-1-chloro-3-methoxynaphthalene, has utilized ESI-MS to confirm the molecular ion, demonstrating the utility of this technique in the characterization of substituted naphthalenes. thieme-connect.comthieme-connect.com

The coupling of chromatographic separation with mass spectrometry, known as hyphenated techniques, provides a powerful tool for the analysis of complex mixtures and the definitive identification of specific compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated based on the components' volatility and interaction with a stationary phase in a gas chromatograph before being introduced into the mass spectrometer for detection and identification. amazonaws.com This technique is well-suited for volatile and thermally stable compounds like this compound. GC-MS analysis provides both the retention time from the GC and the mass spectrum from the MS, offering a high degree of confidence in the identification of the compound. nih.gov The use of GC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, which is crucial for detecting trace levels of such compounds in various matrices. restek.comeurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in a liquid phase before mass analysis. amazonaws.com It is particularly advantageous for less volatile or thermally labile compounds. LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the quantification of target analytes in complex samples. nih.govca.gov The use of electrospray ionization (ESI) as the interface is common in LC-MS applications for analyzing polar and semi-polar compounds. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. Substituted naphthalenes typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. The positions and intensities of these bands are influenced by the nature and position of the substituents on the naphthalene ring. For example, studies on similar 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives show characteristic absorption bands in the UV-Vis region. scielo.br

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Common Solvent (e.g., Ethanol)

Wavelength (λmax) Type of Transition
~220-250 nmπ→π
~280-330 nmπ→π

Note: The exact λmax values can vary depending on the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Analysis of Crystal Packing and Intermolecular Interactions

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the crystal structure of this compound, including its crystal packing and specific intermolecular interactions such as π-π stacking and C-H⋯O contacts, is not publicly available. No crystallographic information files (CIF) or detailed structural analyses for this specific compound have been deposited in resources like the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed journals under this name or its CAS number (859776-19-5).

While studies on structurally related compounds containing chloronaphthalene or methoxynaphthalene moieties exist researchgate.netnih.goviucr.orgcore.ac.ukscirp.orgresearchgate.netnih.govnih.gov, extrapolating njihovih findings would not adhere to the strict requirement of focusing solely on this compound. The precise nature of crystal packing and the geometry of intermolecular forces are highly sensitive to the specific substitution pattern on the aromatic system. The presence and relative positions of the chloro and methoxy groups would uniquely influence the electronic distribution, steric profile, and ultimately the supramolecular architecture of the compound.

Therefore, a scientifically accurate analysis, including the generation of data tables for π-π stacking distances or C-H⋯O interaction geometries for this compound, cannot be provided at this time. Such an analysis is contingent upon the future determination and publication of its single-crystal X-ray structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculation Methodologies

Quantum chemical methods are the cornerstone of computational chemistry, used to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-Chloro-3-methoxynaphthalene, a typical study would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). bldpharm.com This process would yield the molecule's lowest energy conformation, bond lengths, and bond angles. The resulting energetic information would provide insights into the compound's stability. While DFT studies have been performed on many naphthalene (B1677914) derivatives to predict their properties, specific data for this compound is not present in the surveyed literature. sci-hub.se

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a fundamental approximation of the electronic wavefunction, while Møller-Plesset (MP) perturbation theory builds upon the HF method to include electron correlation for greater accuracy. A computational study on this compound would typically compare results from these methods with DFT to provide a comprehensive and validated electronic profile. However, published ab initio calculations for this specific compound are currently unavailable.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Electronic Structure and Reactivity Descriptors

From the primary quantum calculations, several descriptors can be derived to understand the electronic behavior and chemical reactivity of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. A small energy gap suggests high reactivity. scielo.br For this compound, this analysis would pinpoint how the electron-withdrawing chlorine and electron-donating methoxy (B1213986) group modulate the electronic properties of the naphthalene core, but specific energy values are not available.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available in the literature.

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It uses a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. An MEP map for this compound would be essential for predicting its sites of intermolecular interactions and chemical reactivity. Such a map would visually demonstrate the electronic influence of the chloro and methoxy substituents.

Table 2: Hypothetical NBO Analysis for this compound This table is for illustrative purposes only, as specific data is not available in the literature.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
Data not available Data not available Data not available

Atomic Charge Distribution Analysis (Mulliken, Natural Population Analysis)

Theoretical calculations of atomic charges are instrumental in understanding the electronic structure and various molecular properties of a compound, including its dipole moment and polarizability. researchgate.net For substituted naphthalenes, both Mulliken population analysis and Natural Population Analysis (NPA) are employed to determine the charge distribution across the molecule. These analyses are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with various basis sets. researchgate.netresearchgate.net

In similar aromatic systems, the presence of electronegative atoms like oxygen and chlorine significantly influences the charge distribution. emmanuelcollege.ac.in The oxygen atom of the methoxy group and the chlorine atom are expected to possess negative charges, while the carbon atoms attached to them (C3 and C2, respectively) would exhibit positive charges due to the electron-withdrawing nature of these substituents. emmanuelcollege.ac.in The distribution of these charges across the naphthalene ring system can provide insights into the molecule's reactivity and intermolecular interactions.

Natural Population Analysis is often considered more reliable than Mulliken analysis as it is less sensitive to changes in the basis set used for the calculation. emmanuelcollege.ac.in Studies on related molecules have shown that all carbon atoms in the ring system may carry negative charges, except for those directly bonded to electronegative substituents. emmanuelcollege.ac.in The hydrogen atoms, in contrast, generally exhibit positive charges. emmanuelcollege.ac.in

Below is a hypothetical data table illustrating the kind of results obtained from Mulliken and Natural Population Analysis for this compound, based on general principles observed in similar compounds.

Table 1: Hypothetical Atomic Charges for this compound

AtomMulliken Charge (e)Natural Charge (e)
C1-0.150-0.180
C20.1000.120
C30.2500.300
C4-0.140-0.170
C5-0.130-0.160
C6-0.120-0.150
C7-0.125-0.155
C8-0.135-0.165
C9-0.050-0.060
C10-0.040-0.050
O-0.550-0.600
Cl-0.100-0.110
H (ring)0.100 - 0.1200.110 - 0.130
H (methoxy)0.150 - 0.1800.160 - 0.190

Dipole Moments and Polarizability Calculations

The dipole moment and polarizability are key quantum chemical descriptors that characterize the distribution of charge and the response of the electron cloud to an external electric field. These properties are influenced by the molecule's geometry and the electronegativity of its constituent atoms. researchgate.net For this compound, the presence of the electronegative chlorine and oxygen atoms is expected to result in a significant molecular dipole moment. upertis.ac.id

Computational methods, particularly DFT, are widely used to calculate these properties. mdpi.com The calculated dipole moment for a molecule like this compound would arise from the vector sum of individual bond dipoles within the molecule. The polarizability, a measure of the deformability of the electron cloud, is also calculable and provides insight into the molecule's potential for non-linear optical (NLO) activity. nih.gov

Calculations for similar molecules are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net The calculated values can be compared with experimental data if available, or used to predict the molecule's behavior in various environments.

Below is a hypothetical data table presenting calculated dipole moment and polarizability values for this compound.

Table 2: Hypothetical Calculated Dipole Moment and Polarizability of this compound

PropertyCalculated Value
Dipole Moment (μ)2.5 - 3.5 Debye
Mean Polarizability (α)150 - 170 Bohr³
Anisotropy of Polarizability (Δα)80 - 100 Bohr³

Spectroscopic Property Prediction and Validation

Computational vibrational spectroscopy is a powerful tool for understanding the molecular structure and dynamics of a compound. chimia.ch For this compound, theoretical calculations of the infrared (IR) and Raman spectra can be performed using DFT methods to predict the vibrational frequencies and intensities. researchgate.netnih.gov These calculations are typically carried out on the optimized geometry of the molecule. researchgate.net

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, which can be affected by factors such as the physical state of the sample (solid, liquid, or gas) and intermolecular interactions. nih.gov The assignments of the vibrational modes are aided by Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a particular normal mode. researchgate.net

For a substituted naphthalene like this compound, the vibrational spectrum would exhibit characteristic bands for the naphthalene ring C-H and C-C stretching and bending modes, as well as modes associated with the chloro and methoxy substituents.

A hypothetical table of selected calculated and experimental vibrational frequencies is presented below.

Table 3: Hypothetical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated (Scaled)Experimental (FT-IR)Experimental (FT-Raman)
Aromatic C-H Stretch3100 - 300030803075
CH₃ Asymmetric Stretch298029752970
CH₃ Symmetric Stretch292029152910
Aromatic C=C Stretch1620 - 15001610, 15801612, 1582
C-O-C Asymmetric Stretch126012551258
C-Cl Stretch750745748

Predicting NMR chemical shifts through computational methods has become a valuable tool in structural elucidation. idc-online.commodgraph.co.uk For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculations are typically performed on the optimized molecular geometry. researchgate.net

The calculated chemical shifts are usually referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and can be correlated with experimental NMR data. researchgate.net This correlation can help in the assignment of experimental signals and provide confidence in the determined structure. The accuracy of the prediction depends on the level of theory, the basis set used, and the consideration of solvent effects. modgraph.co.ukpdx.edu

A hypothetical comparison of calculated and experimental NMR chemical shifts for this compound is provided in the table below.

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated (GIAO)Experimental
¹H NMR
H17.857.80
H47.457.40
H57.957.90
H67.557.50
H77.607.55
H88.108.05
OCH₃4.003.95
¹³C NMR
C1128.0127.5
C2125.0124.5
C3155.0154.5
C4108.0107.5
C4a129.5129.0
C5127.0126.5
C6126.5126.0
C7128.5128.0
C8124.0123.5
C8a134.0133.5
OCH₃56.556.0

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Vis absorption spectra. mdpi.comyoutube.com This technique allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. researchgate.net For this compound, TD-DFT calculations can predict the electronic transitions, often π → π* transitions within the naphthalene ring system, that give rise to its UV-Vis absorption bands. mdpi.com

These calculations are typically performed using a functional like B3LYP and a suitable basis set, and can include the effects of a solvent using a continuum model like the Polarizable Continuum Model (PCM). mdpi.com The simulated spectrum can then be compared with the experimentally recorded spectrum for validation. researchgate.net

A hypothetical table of simulated UV-Vis data for this compound is shown below.

Table 5: Hypothetical Simulated UV-Vis Data for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3300.15HOMO → LUMO
S₀ → S₂2950.80HOMO-1 → LUMO
S₀ → S₃2500.55HOMO → LUMO+1

NMR Chemical Shift Prediction and Correlation with Experimental Data

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. windows.net For this compound, the primary conformational flexibility arises from the rotation of the methoxy group relative to the naphthalene ring. A Potential Energy Surface (PES) scan can be performed by systematically rotating the dihedral angle involving the C2-C3-O-CH₃ bonds to identify the most stable conformer(s) and the energy barriers between them. emmanuelcollege.ac.inresearchgate.net

These calculations are typically carried out using DFT methods. The results of the PES scan can reveal the preferred orientation of the methoxy group, which may be influenced by steric and electronic interactions with the adjacent chloro substituent. The most stable conformation corresponds to the global minimum on the potential energy surface, and this geometry is then used for subsequent calculations of other properties. emmanuelcollege.ac.in

A hypothetical representation of the results from a PES scan for the rotation of the methoxy group is described below.

Table 6: Hypothetical Conformational Analysis Results for this compound

Dihedral Angle (C2-C3-O-CH₃)Relative Energy (kcal/mol)Conformation Description
0.0Most Stable (Global Minimum)
90°3.5Transition State
180°1.2Local Minimum
270°3.5Transition State

Aromaticity Indices and Delocalization Studies

The aromaticity of the naphthalene core in this compound is a key determinant of its chemical properties and reactivity. Aromaticity is a multidimensional concept, and several computational indices are used to quantify it. While specific computational studies on this compound are not extensively available in the public literature, the effects of chloro and methoxy substituents on the aromaticity of naphthalene can be understood by drawing parallels from theoretical investigations on similarly substituted systems. rsc.orgnih.govacs.org

Commonly used indices to evaluate aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI).

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometry of the ring system, comparing the bond lengths of the molecule to those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character. For substituted naphthalenes, the HOMA index can be calculated for each of the two rings separately. The presence of both an electron-withdrawing group (–Cl) and an electron-donating group (–OCH₃) at the 2- and 3-positions, respectively, is expected to cause some deviation from the ideal naphthalene geometry, likely resulting in a slight decrease in the HOMA value compared to unsubstituted naphthalene. Theoretical studies on other substituted naphthalenes have shown that substituents can indeed modulate the bond lengths and, consequently, the local aromaticity of the substituted ring. nih.gov

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated as the negative of the absolute magnetic shielding computed at a ring's center or at a point above it. Highly negative NICS values are indicative of strong diatropic ring currents, a hallmark of aromaticity. For this compound, one would expect the NICS values for both rings to be negative, confirming their aromatic character. However, the perturbation of the π-electron system by the substituents might lead to less negative NICS values compared to naphthalene itself, with the effect being more pronounced in the substituted ring. Studies on BN-substituted naphthalenes have demonstrated how heteroatomic substitution can significantly alter NICS values and the local aromaticity of the rings. rsc.orgresearchgate.net

Electron Delocalization Indices: Indices such as the Para-Delocalization Index (PDI) quantify the extent of electron sharing between para-positioned atoms in a six-membered ring. mdpi.com A higher PDI value suggests greater electron delocalization and thus higher aromaticity. In this compound, the electronic push-pull effect of the methoxy and chloro groups could influence the electron delocalization pathways across the naphthalene system.

The table below summarizes the expected qualitative effects of the substituents on the aromaticity indices of the substituted ring of this compound, based on general principles observed in computational studies of other substituted aromatic compounds. mdpi.comnih.gov

Aromaticity IndexExpected Value/Character for Substituted RingRationale
HOMA Slightly < 1Bond length alternation induced by substituents.
NICS(0) NegativePersistence of diatropic ring current.
NICS(1)zz Negative (less than naphthalene)Perturbation of π-system by substituents reduces shielding. researchgate.net
PDI Moderate to HighSignificant electron delocalization remains.

These indices collectively would likely characterize this compound as a molecule with two aromatic rings, where the electronic character of the substituted ring is modulated by the competing electronic effects of the chloro and methoxy groups.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and stability. wustl.eduresearchgate.net For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing the dynamics of the methoxy substituent and any subtle flexing of the naphthalene ring system.

A key aspect to investigate via MD simulations is the conformational preference of the methoxy group relative to the naphthalene plane. The rotation around the C(3)–O bond determines the orientation of the methyl group. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

The primary dihedral angle of interest is C(2)–C(3)–O–CH₃. An MD simulation would typically reveal the most populated conformational states by analyzing the trajectory.

Conformational Analysis: The methoxy group is likely to have a preferred orientation to minimize steric hindrance with the adjacent chloro group and the hydrogen atom at the 4-position. The most stable conformation is expected to be one where the methyl group is oriented away from the chloro substituent. A computational study on 1-methoxynaphthalene (B125815) has shown that DFT calculations can effectively predict rotational barriers for the methoxy group. researchgate.net A similar approach for this compound would elucidate its conformational landscape.

Root Mean Square Deviation (RMSD): The RMSD of the heavy atoms of the naphthalene core can be monitored throughout the simulation to assess the structural stability and rigidity of the ring system. For a stable simulation of a small, rigid molecule, the RMSD is expected to remain low and fluctuate around a stable average value. volkamerlab.org

Radial Distribution Functions (RDFs): In simulations including a solvent (e.g., water or an organic solvent), RDFs can be calculated between atoms of the solute and the solvent to understand the solvation structure and intermolecular interactions, such as hydrogen bonding to the methoxy oxygen.

The following table presents hypothetical, yet plausible, data that could be obtained from an MD simulation of this compound in a solvent box.

Simulation ParameterHypothetical ValueInterpretation
Most Stable Dihedral Angle (C2-C3-O-CH₃) ~180° (anti-periplanar)Minimizes steric clash between the methyl group and the chloro substituent.
Rotational Energy Barrier for Methoxy Group 4-8 kJ/molIndicates relatively free rotation at room temperature, but with a clear energetic preference.
Average RMSD of Naphthalene Core 0.5 - 1.0 ÅConfirms the high rigidity and structural stability of the bicyclic aromatic system. volkamerlab.org

Applications As a Synthetic Intermediate and in Materials Science

Building Block for Complex Organic Synthesis

2-Chloro-3-methoxynaphthalene is a valuable intermediate for the construction of more complex organic molecules. biosynth.comcymitquimica.com Its structure is foundational in the synthesis of various compounds, playing a crucial role in drug discovery and chemical research. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing chloro group on the naphthalene (B1677914) ring system creates a unique electronic environment that directs the regioselectivity of subsequent reactions.

For instance, the related compound 2-methoxynaphthalene (B124790) is a well-known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) naproxen. vulcanchem.com The chloro and methoxy substituents on this compound offer alternative or supplementary reaction pathways for creating complex pharmaceutical intermediates. The chloro group can be displaced through nucleophilic substitution or participate in cross-coupling reactions, while the methoxy group can influence the reactivity of the aromatic rings.

Precursor for Functionalized Organic Materials (e.g., organic semiconductors, advanced polymers)

The naphthalene backbone of this compound makes it a suitable precursor for the development of functionalized organic materials. bldpharm.com These materials are of significant interest for applications in electronics and optoelectronics.

Organic Semiconductors:

Naphthalene derivatives are integral to the field of organic semiconductors. researchgate.netscribd.com The planar structure of the naphthalene ring facilitates π-π stacking, which is crucial for charge transport in organic electronic devices. Poly(2-methoxynaphthalene), a polymer derived from a related compound, has been studied as a fused ring organic semiconductor with interesting optical and electrical properties, including a reduced band gap and the ability to undergo both oxidation and reduction (p- and n-doping). researchgate.net The introduction of a chlorine atom, as in this compound, can further modify the electronic properties and intermolecular interactions, potentially enhancing thermal stability and electron transport. vulcanchem.com Research has shown that thienoacenes, which are rigid and planar structures, are promising candidates for high-performance organic field-effect transistors (OFETs). researchgate.net The synthesis of derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), a high-performance organic semiconductor, has utilized 2-bromo-6-methoxynaphthalene (B28277) as a starting material, highlighting the utility of substituted methoxynaphthalenes in this field. researchgate.net

Advanced Polymers:

Naphthalene-containing polymers are known for their specific thermal and mechanical properties. Methods have been developed to synthesize polymers from hydroxyl-functionalized naphthalenes, indicating the potential for creating advanced polymers from derivatives like this compound. google.com The reactivity of the chloro and methoxy groups allows for incorporation into various polymer backbones through different polymerization techniques, including living cationic polymerization. acs.org

Development of Catalytic Ligands and Metal Complexes

Substituted naphthalenes are employed in the synthesis of ligands for metal catalysts. The development of chiral ligands is particularly important in asymmetric catalysis for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. For example, bisquinolyldiamine ligands have been synthesized for use in iron-catalyzed asymmetric oxidative coupling reactions. nih.gov

The phosphine (B1218219) derivatives of naphthalenes are also used as ligands in transition metal complexes. For example, palladium(II) complexes containing iminophosphine (PN) ligands have shown catalytic activity in Heck and Suzuki C-C coupling reactions. researchgate.net Furthermore, platinum(II) complexes with phospholene-based P-ligands have been synthesized and their catalytic activity investigated. researchgate.net The specific electronic and steric properties imparted by the chloro and methoxy groups in this compound can be exploited to fine-tune the behavior of such catalytic ligands and their corresponding metal complexes. researchgate.netnih.gov

Synthesis of Polycyclic Aromatic Compounds for Electronic and Optical Applications

This compound can serve as a precursor for the synthesis of larger polycyclic aromatic compounds (PACs). bldpharm.com These extended π-systems are of great interest for their unique electronic and optical properties, making them suitable for applications in advanced materials.

One synthetic strategy involves aryne-forming reactions. For instance, the reaction of 2-chloro-1-methoxynaphthalene (B1626322) with 3-cyanophthalides in the presence of a strong base like lithium diisopropylamide (LDA) generates a dehydronaphthalene intermediate, which then undergoes cycloaddition to form functionalized naphthacene-5,12-diones. researchgate.netarkat-usa.org Similar strategies could potentially be applied to this compound to create novel polycyclic systems.

Furthermore, photocycloaddition reactions of naphthalenes are another route to complex polycyclic structures. acs.org The substituents on the naphthalene ring can influence the course and outcome of these photochemical reactions. The synthesis of methoxy dibenzofluorene (B14450075) derivatives, which are polycyclic aromatic compounds with potential anticancer activity, also highlights the use of methoxynaphthalene precursors in building complex aromatic structures. frontiersin.org

Conclusion and Outlook

Synthesis and Reaction Scope of 2-Chloro-3-methoxynaphthalene

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established transformations common for naphthalene (B1677914) derivatives. Plausible synthetic strategies are inferred from the preparation of analogous compounds. One potential route involves the selective chlorination of a 3-methoxynaphthalene precursor. For instance, methods developed for the environmentally benign halogenation of naphthols and their ethers, using systems like hydrogen peroxide and alkali metal halides, could be adapted for this purpose. scirp.org Another viable pathway could start from 2-chloro-3-naphthol, followed by methylation of the hydroxyl group.

The reaction scope of this compound is primarily dictated by its two functional groups. The chlorine atom serves as a classical leaving group for nucleophilic aromatic substitution and, more significantly, as a handle for modern cross-coupling reactions. Palladium- or nickel-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, are anticipated to proceed at this position, allowing for the formation of new carbon-carbon bonds. nih.govmdpi.comthieme-connect.de Such reactions are pivotal for constructing complex biaryl systems and other extended π-conjugated molecules. For example, studies on related bromo- and chloro-methoxynaphthalene systems demonstrate successful Suzuki-Miyaura cross-coupling with various arylboronic acids, providing a clear precedent for the reactivity of the chloro-substituent. academie-sciences.fracademie-sciences.fr

Furthermore, the generation of a highly reactive aryne intermediate, 3-methoxy-1,2-dehydronaphthalene, by treating the compound with a strong base like lithium diisopropylamide (LDA), is a probable reaction pathway. This is analogous to the behavior of 2-chloro-1-methoxynaphthalene (B1626322), which reacts with 3-cyanophthalides via an aryne intermediate to form naphthacene-5,12-diones. arkat-usa.orgresearchgate.net The electron-donating methoxy (B1213986) group would influence the regioselectivity of subsequent nucleophilic attack on this intermediate.

Contributions of Advanced Characterization and Computational Studies

The definitive structural elucidation of this compound and its derivatives relies on a suite of advanced spectroscopic and computational methods. While a complete, publicly available dataset for the title compound is not prevalent, the characterization of its isomers and related analogs provides a clear blueprint for analysis.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental. For the closely related isomer, 1-chloro-2-methoxynaphthalene, the methoxy protons appear as a singlet around 4.03 ppm in the ¹H NMR spectrum, and the aromatic protons exhibit complex splitting patterns between 7.25 and 8.25 ppm. scirp.org Similar patterns would be expected for this compound, with specific chemical shifts and coupling constants reflecting the altered substitution pattern. ¹³C NMR provides further confirmation, with distinct signals for the methoxy carbon and the ten aromatic carbons. For instance, ¹³C NMR data for 6-bromo-1-chloro-2-methoxynaphthalene (B3305845) shows the methoxy carbon at 57.1 ppm and the aromatic carbons in the range of 114.8 to 153.0 ppm. rsc.org

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition, while infrared (IR) spectroscopy would identify characteristic vibrations, such as C-O, C-Cl, and aromatic C-H and C=C stretching frequencies.

Computational Studies: Density Functional Theory (DFT) has become an indispensable tool for probing the structural and electronic properties of substituted naphthalenes. tandfonline.comresearchgate.netresearchgate.net For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

Analyze Electronic Structure: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity and electronic transition properties.

Predict Spectroscopic Data: Simulating ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Map Electrostatic Potential (MEP): Visualizing electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack.

These computational insights, when correlated with experimental data, provide a comprehensive understanding of the molecule's properties.

Analytical TechniqueExpected Observations for this compound (Inferred from Analogs)References for Analogous Compounds
¹H NMR A singlet for the methoxy (-OCH₃) protons; a set of multiplets in the aromatic region for the six naphthalene protons. scirp.orgrsc.orgrsc.org
¹³C NMR A signal for the methoxy carbon; ten distinct signals in the aromatic region corresponding to the naphthalene carbons. rsc.orgrsc.org
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₁H₉ClO, showing a characteristic isotopic pattern for one chlorine atom. rsc.org
Infrared (IR) Absorption bands for aromatic C-H stretching, C=C ring stretching, C-O ether stretching, and C-Cl stretching. scirp.org
DFT Calculations Prediction of HOMO-LUMO energy gap, MEP surface indicating nucleophilic and electrophilic sites, and simulated spectra for comparison. researchgate.netresearchgate.net

Future Prospects in Synthetic Methodologies

While traditional methods provide access to the this compound scaffold, future synthetic efforts will likely focus on improving efficiency, sustainability, and step economy. Modern synthetic methodologies offer promising avenues for exploration.

The development of C-H activation and functionalization reactions represents a significant frontier. A future synthetic approach could involve the direct, regioselective C-H chlorination of 2-methoxynaphthalene (B124790), bypassing the need for pre-functionalized starting materials or harsh reagents. This would dramatically improve the atom economy of the synthesis.

Advances in catalysis also present new opportunities. The use of microwave-assisted synthesis could drastically reduce reaction times and improve yields for both the core synthesis and subsequent derivatization steps, a technique that has proven effective for the halogenation of other naphthol systems. scirp.org Furthermore, developing catalytic systems that operate under milder conditions, in greener solvents, or with lower catalyst loadings will be a key focus. For example, employing highly active palladium or nickel phosphine (B1218219) ligand complexes could enhance the efficiency of cross-coupling reactions involving the often less reactive C-Cl bond. mdpi.comacademie-sciences.fr

Potential for Derivatization in Emerging Chemical Fields

The true value of this compound lies in its potential as a versatile building block for creating novel and functional molecules. The orthogonal reactivity of its substituents allows for a wide range of derivatization strategies.

Materials Science: The naphthalene core is a well-known component of organic electronic materials. The ability to use the chloro group as a synthetic handle for cross-coupling reactions allows for the construction of extended π-conjugated systems. By coupling this compound with various aromatic and heteroaromatic boronic acids or organometallic reagents, novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could be developed. The methoxy group can help tune the solubility and electronic properties of the resulting materials. chemscene.com

Medicinal Chemistry and Agrochemicals: Substituted naphthalenes are prevalent scaffolds in pharmaceuticals and agrochemicals. The derivatization of this compound can lead to libraries of new compounds for biological screening. Nucleophilic substitution of the chlorine with amines, thiols, or alcohols can introduce diverse functionalities. researchgate.net The methoxy group can be cleaved to reveal a phenol, providing another site for modification. This dual functionalization allows for the systematic exploration of the chemical space around the naphthalene core to optimize biological activity and other pharmaceutically relevant properties.

Q & A

Q. What are the recommended handling and storage protocols for 2-Chloro-3-methoxynaphthalene to ensure laboratory safety?

Methodological Answer:

  • Handling: Use PPE (dust masks, gloves, protective eyewear) to avoid skin/eye contact. Work in a well-ventilated area with local exhaust systems to minimize inhalation risks. Avoid exposure to strong oxidizers, which may react with the compound .
  • Storage: Store in glass containers at room temperature, away from light and moisture. Ensure containers are tightly sealed to prevent degradation .
  • Emergency Measures: Install safety showers and eyewash stations in proximity to workspaces .

Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Use electron ionization (EI-MS) to determine molecular weight and fragmentation patterns, as demonstrated for structurally similar naphthalene derivatives .
  • X-ray Crystallography: Resolve the compound’s crystal structure to confirm substituent positions and intermolecular interactions, following protocols for halogenated naphthalenes .
  • NMR Spectroscopy: Employ 1^1H and 13^13C NMR to analyze electronic environments of the chloro and methoxy groups.

Q. What solvents are appropriate for dissolving this compound in experimental settings?

Methodological Answer:

  • Ethanol and acetone are effective solvents, as evidenced by solubility data for 2-methoxynaphthalene, a structurally analogous compound. Water is unsuitable due to low solubility .
  • For polar reaction conditions, dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be viable alternatives, depending on reaction requirements .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for halogenated naphthalene derivatives?

Methodological Answer:

  • Systematic Reviews: Apply inclusion criteria (e.g., study design, exposure routes, health outcomes) to filter literature, as outlined in Table C-1 of toxicological profiles .
  • Risk of Bias Assessment: Use tools like Table C-7 to evaluate randomization, allocation concealment, and outcome reporting in animal studies. Prioritize studies with "High Initial Confidence" ratings .
  • Mechanistic Studies: Compare metabolic pathways (e.g., cytochrome P450 interactions) across species to identify interspecies variability .

Q. What in vitro models are recommended for assessing the metabolic pathways of this compound?

Methodological Answer:

  • Hepatocyte Cultures: Use primary human or rat hepatocytes to study Phase I/II metabolism, including glucuronidation and sulfation.
  • CYP450 Inhibition Assays: Screen for enzyme inhibition using recombinant CYP isoforms (e.g., CYP1A2, CYP2E1) to predict drug interactions .

Q. How can regioselectivity challenges be addressed during the synthesis of this compound?

Methodological Answer:

  • Directed Metalation: Utilize directing groups (e.g., methoxy) to control electrophilic substitution positions.
  • Protection/Deprotection Strategies: Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent unwanted side reactions, as seen in trifluoromethoxy naphthalene synthesis .

Q. What computational methods predict the environmental persistence and bioaccumulation potential of chlorinated naphthalenes?

Methodological Answer:

  • QSAR Modeling: Develop quantitative structure-activity relationship models using logPP (octanol-water partition coefficient) and molecular descriptors.
  • Molecular Dynamics Simulations: Analyze interactions with lipid bilayers or soil organic matter to estimate bioaccumulation .

Q. How should researchers evaluate the risk of bias in existing toxicological studies on this compound?

Methodological Answer:

  • Checklist-Based Evaluation: Apply questionnaires from Table C-6/C-7 to assess randomization, blinding, and outcome reporting in human/animal studies .
  • Confidence Ratings: Classify studies as "High," "Moderate," or "Low" confidence based on methodological rigor (e.g., sample size, dose-response data) .

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